Siphonazole

Description

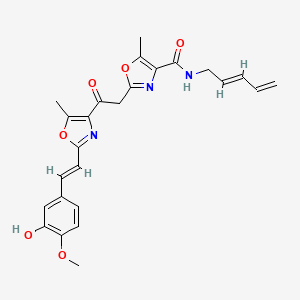

Structure

3D Structure

Properties

Molecular Formula |

C25H25N3O6 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

2-[2-[2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]-2-oxoethyl]-5-methyl-N-[(2E)-penta-2,4-dienyl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C25H25N3O6/c1-5-6-7-12-26-25(31)24-16(3)34-22(28-24)14-19(30)23-15(2)33-21(27-23)11-9-17-8-10-20(32-4)18(29)13-17/h5-11,13,29H,1,12,14H2,2-4H3,(H,26,31)/b7-6+,11-9+ |

InChI Key |

PJVVMJIQCNHSKW-RXUIJTJXSA-N |

Isomeric SMILES |

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C)C(=O)NC/C=C/C=C |

Canonical SMILES |

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)C=CC3=CC(=C(C=C3)OC)O)C)C(=O)NCC=CC=C |

Synonyms |

siphonazole siphonazole A siphonazole B |

Origin of Product |

United States |

Elucidation of the Biosynthetic Pathway of Siphonazole

Identification of the Siphonazole Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) responsible for this compound production in Herpetosiphon sp. B060 was identified through a combination of advanced techniques, including genome mining, imaging mass spectrometry, and expression studies in the natural producer organism nih.govnih.govresearchgate.netdntb.gov.ua. This approach allowed researchers to link the presence of specific gene sequences to the production of this compound. The identified BGC is cataloged in databases such as MIBiG (Minimum Information about a Biosynthetic Gene Cluster) with the accession number BGC0001780, spanning a region of approximately 52,640 nucleotides secondarymetabolites.org. The identification of this cluster was a crucial step in understanding the enzymatic machinery and genetic basis underlying this compound biosynthesis.

Characterization of the Natural Producer Organism, Herpetosiphon sp. B060

Herpetosiphon sp. B060 is the natural source from which this compound was first isolated acs.orgnpatlas.org. This organism is a filamentous gliding bacterium belonging to the phylum Chloroflexi mdpi.com. Herpetosiphon species are known for their gliding motility and complex life cycles. Herpetosiphon sp. B060 exhibits optimal growth at sodium chloride concentrations around 2% mdpi.com. The genome of Herpetosiphon aurantiacus, another species within the genus, has been sequenced, revealing a large genome size and a significant number of BGCs, highlighting the potential of this genus as a source of natural products mdpi.combeilstein-journals.org. The characterization of Herpetosiphon sp. B060 as the producer organism was fundamental for the subsequent genetic and biochemical investigations into this compound biosynthesis.

Investigation of Unusual Precursors and Starter Unit Derivations from Metabolic Pathways (e.g., Shikimate Pathway)

Research into the biosynthesis of this compound has revealed the involvement of unusual precursors and starter units. The this compound backbone is assembled starting from an unusual unit derived from the shikimate pathway nih.govresearchgate.netresearchgate.net. The shikimate pathway is a metabolic route present in bacteria, fungi, algae, and plants (but not animals) that is responsible for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan nih.govdovepress.com. It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) nih.govdovepress.com.

Feeding studies utilizing isotopically labeled precursors have provided insights into the building blocks incorporated into this compound. These studies indicated a mixed biosynthetic origin and suggested that the this compound structure is constructed from a methylated 3,4-dihydroxybenzoate starter unit, along with glycine (B1666218), two threonines, three intact acetate (B1210297) units, and the C2 carbon of a fourth acetate unit researchgate.net. The derivation of the starter unit from the shikimate pathway represents a key feature of this compound biosynthesis, distinguishing it from pathways relying solely on typical PKS or NRPS starter units.

Roles of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS) in this compound Assembly

This compound is synthesized via a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway nih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net. PKS and NRPS enzymes are large, multi-domain protein complexes that catalyze the assembly of complex natural products from smaller building blocks. In the case of this compound, the BGC contains genes encoding both NRPS and PKS modules nih.gov.

The organization of these enzymatic assembly lines for this compound is described as having unusual domain structures, including several split modules and a notable number of duplicated domains or domains predicted to be inactive nih.gov. This mosaic-like assembly line highlights the complexity and unique nature of the this compound biosynthetic machinery nih.gov. The interplay between PKS and NRPS modules is essential for incorporating both polyketide-derived units (like acetate) and amino acid-derived units (like glycine and threonine) into the growing this compound chain.

Enzymatic Machinery and Mechanisms of Backbone Construction

The construction of the this compound backbone is carried out by the coordinated action of the PKS and NRPS enzymatic machinery encoded within the BGC nih.govresearchgate.net. The assembly involves the sequential addition and modification of the building blocks identified through precursor studies. Intermediates in both NRPS and modular PKS biosynthesis are typically held covalently bound to carrier proteins, specifically peptidyl carrier proteins (PCP) in NRPS and acyl carrier proteins (ACP) in PKS, via thioester bonds researchgate.net. This tethering mechanism ensures the efficient transfer of the growing chain between catalytic domains and modules researchgate.net.

The NRPS modules within the this compound assembly line contain oxidation domains that are necessary for the formation of the characteristic oxazole (B20620) rings present in the this compound structure researchgate.net. The precise order of module action and the specific catalytic activities of each domain dictate the sequence of incorporation and modification of the precursors, ultimately leading to the formation of the linear or partially cyclized this compound backbone.

Post-assembly Modifications and Product Release Mechanisms (e.g., Decarboxylative Off-Loading, Thioesterase SphJ)

Following the assembly of the core backbone by the PKS and NRPS machinery, post-assembly modifications occur to yield the mature this compound molecule. A notable aspect of this compound biosynthesis is the mechanism of product release from the enzymatic assembly line. Unlike many PKS and NRPS products that are released by a dedicated thioesterase (TE) domain, the release of this compound proceeds through a mechanism involving decarboxylation and dehydration nih.gov. This process is reported to occur independently of the thioesterase SphJ, despite a gene for a type-II thioesterase being present within the BGC nih.govbeilstein-journals.org. This decarboxylative off-loading mechanism is responsible for generating the diene terminus found in the this compound structure nih.gov.

Genetic and Evolutionary Insights into the this compound BGC

Genetic analysis of the this compound BGC has provided insights into its evolutionary history. The BGC exhibits high variation in terms of codon usage compared to the average genome of Herpetosiphon sp. B060 nih.gov. Furthermore, the organization of domains within the PKS and NRPS modules, including split modules and duplicated domains, is unusual and contributes to the description of the assembly line as mosaic-like nih.gov. These genetic features, particularly the dislocated domain organization and codon usage bias, suggest that the this compound BGC may be of relatively recent evolutionary emergence nih.gov.

The presence of structurally similar metabolites, such as phenoxan (B148466) produced by Sorangium sp. (a phylogenetically distant organism), which also contain benzoic acid derivatives and oxazole rings linked by polyketide-peptide chains, has led to speculation regarding the evolutionary origins of these pathways mdpi.com. This structural similarity in compounds produced by distinct taxa might suggest either a common molecular ancestor for their biosynthetic machinery that diversified over evolutionary time or, alternatively, recent horizontal gene transfer events as a mechanism for the spread of these biosynthetic capabilities mdpi.comnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16127842 |

| This compound B | 25172105 |

| Phosphoenolpyruvate (PEP) | 1044 |

| Erythrose 4-phosphate (E4P) | 1161 |

| Shikimate | 10005 |

| Chorismate | 307 |

| Glycine | 750 |

| Threonine | 6105 |

| Acetate | 183 |

| 3,4-dihydroxybenzoate | 379 |

Data Table: this compound BGC (MIBiG BGC0001780)

| Feature | Detail | Source |

| MIBiG Accession | BGC0001780 | secondarymetabolites.org |

| Organism | Herpetosiphon sp. B060 | secondarymetabolites.org |

| Biosynthetic Class(es) | NRPS (Type I) | secondarymetabolites.org |

| Location | 1 - 52,640 nt | secondarymetabolites.org |

| Core Biosynthetic Genes | Encodes PKS and NRPS modules | nih.govresearchgate.net |

| Product Release | Decarboxylation and dehydration | nih.gov |

| Thioesterase (SphJ) | Present, but not involved in primary release | nih.govbeilstein-journals.org |

Data Table: this compound Precursors

| Precursor Name | Origin Metabolic Pathway | Incorporated Units | Source |

| Methylated 3,4-dihydroxybenzoate | Shikimate pathway | Starter unit | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Glycine | Primary metabolism | Amino acid unit | researchgate.net |

| Threonine | Primary metabolism | Two amino acid units | researchgate.net |

| Acetate | Primary metabolism | Three intact units and C2 of a fourth unit | researchgate.net |

Isotopic Labeling Experiments for Biosynthetic Pathway Delineation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms or molecules through complex metabolic processes, including the biosynthesis of natural products uni-bonn.demlrip.ac.indoi.org. By feeding a biological system with precursors enriched with stable isotopes (such as 13C or 15N), researchers can follow how these labeled atoms are incorporated into the final product uni-bonn.demlrip.ac.indoi.orgsigmaaldrich.com. Analysis of the resulting labeling patterns, typically using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides detailed insights into the biosynthetic steps and the origin of individual atoms within the molecule doi.orgisolife.nlnih.gov.

Soon after the discovery of this compound, feeding studies with isotopically labeled precursors were initiated to investigate its biosynthetic origin researchgate.netresearchgate.net. These experiments indicated a mixed biosynthetic origin, consistent with the predicted PKS/NRPS assembly line researchgate.net.

Detailed research findings from isotopic labeling experiments have provided specific data on the incorporation of labeled precursors into the this compound structure. For instance, studies involving the feeding of 13C-labeled acetate and 13C-labeled methionine have been instrumental in identifying the carbon sources and methylation patterns within the molecule researchgate.netbeilstein-journals.org. The high level of enrichment observed at specific carbon positions in the 13C NMR spectrum after feeding [1-13C]acetate indicated the incorporation of acetate units into the carbon backbone beilstein-journals.org. Similarly, feeding experiments with L-[methyl-13C]methionine showed significant enrichment at specific methyl-branched carbons, confirming that these methyl groups are derived from methionine via S-adenosylmethionine (SAM) beilstein-journals.org.

While specific, detailed data tables showing the exact percentage of isotopic enrichment at each carbon or nitrogen position of this compound from published studies were not directly available in the search results, the descriptions highlight the type of data obtained from such experiments. These typically involve comparing the NMR spectra of unlabeled this compound with those obtained after feeding labeled precursors. The presence of enhanced signals or characteristic coupling patterns in the labeled samples allows for the assignment of labeled atoms to specific positions in the molecule. doi.orgisolife.nlnih.gov

The application of stable isotope labeling, particularly with 13C and 15N, coupled with advanced NMR and MS techniques, has been crucial for elucidating the complex assembly logic of hybrid PKS/NRPS natural products like this compound. doi.orgisolife.nlnih.gov These studies help to delineate which parts of the molecule originate from amino acids (via NRPS) and which parts originate from acetate or propionate (B1217596) units (via PKS), as well as identifying the source of modifications such as methylation. uni-bonn.deresearchgate.netresearchgate.netbeilstein-journals.org

The information gathered from these isotopic labeling studies, in conjunction with genetic analysis of the biosynthetic gene cluster, has allowed researchers to propose a detailed model for the enzymatic machinery responsible for this compound production. researchgate.net

Below is a conceptual representation of how data from isotopic labeling experiments might be presented, based on the research findings described:

| Precursor Fed | Isotope Used | Observed Enrichment Positions in this compound (Conceptual) | Analytical Method | Key Finding |

| [1-13C]Acetate | 13C | Specific backbone carbons (e.g., C1, C3, C5, C7, C9) | 13C NMR | Incorporation of acetate units into the core. beilstein-journals.org |

| L-[methyl-13C]Methionine | 13C | Specific methyl carbons (e.g., C11) | 13C NMR | Methyl groups derived from methionine. beilstein-journals.org |

| (Other potential precursors like specific amino acids) | 13C, 15N | Specific carbons/nitrogens corresponding to amino acid residues | NMR, MS | Identification of amino acid building blocks. |

Note: The specific carbon positions listed are illustrative based on typical findings in polyketide/peptide biosynthesis and the search result mentioning C1, C3, C5, C7, C9, and C11 beilstein-journals.org. Actual enriched positions would be determined experimentally.

These experiments provide the empirical evidence needed to map the precursor molecules to the final structure of this compound, contributing significantly to the understanding of its complex biosynthesis. uni-bonn.deresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.org

Advanced Chemical Synthesis Strategies for Siphonazole and Its Analogues

Development of Total Synthesis Methodologies for Siphonazole A and B

The first total synthesis of this compound was reported by Moody and Linder. mdpi.comacs.org Their approach involved the construction of the oxazole (B20620) units using rhodium carbene chemistry and the formation of the central (2-oxazolyl)methyl ketone motif through the acylation of an organozinc agent derived from 4-carbomethoxy-2-iodomethyl-5-methyloxazole. mdpi.com

A second total synthesis strategy employed an iterative approach utilizing a conjunctive oxazole building block. acs.orgacs.orgubc.cafigshare.comnih.govacs.orgnih.govubc.caacs.org This building block served as a versatile synthon for constructing the this compound skeleton. acs.orgubc.ca This method allowed for the formation of both the 1,2-diarylethylene motif and the (2-oxazolyl)methyl ketone through olefination and condensation reactions, respectively. acs.org

Key Synthetic Transformations and Methodological Innovations

The synthesis of siphonazoles has relied on and stimulated the development of several key synthetic methodologies. nih.govubc.cafigshare.comnih.govthieme-connect.dersc.orgresearchgate.net

Rhodium carbene chemistry has been a pivotal tool in the construction of the oxazole rings found in siphonazoles. nih.govthieme-connect.dersc.org This method typically involves the dirhodium(II)-catalyzed reaction of diazocarbonyl compounds with amides or nitriles. researchgate.netnih.govnih.gov The reaction of a rhodium carbene with a primary amide can lead to the formation of α-acylaminoketones via N–H insertion, which can then be cyclodehydrated to form oxazoles. researchgate.net Similarly, reaction with a nitrile can also furnish oxazoles. mdpi.com Moody's initial synthesis of this compound utilized this chemistry for the construction of both oxazole rings. nih.govrsc.org

Diazocarbonyl compounds play a crucial role as precursors in rhodium carbene chemistry for oxazole synthesis. rsc.orgnih.gov The dirhodium(II)-catalyzed reaction of diazocarbonyl compounds in the presence of primary amides results in α-acylaminoketones, which are intermediates in oxazole formation. researchgate.net For example, the cinnamyl substituted oxazole in this compound synthesis was constructed using diazocarbonyl chemistry, involving the reaction of cinnamamide (B152044) with a rhodium carbene derived from methyl 2-diazo-3-oxobutanoate to yield a β-ketoamide, which was subsequently cyclodehydrated. rsc.orgnih.gov

The development and application of oxazole conjunctive reagents have provided an alternative and efficient strategy for assembling the this compound core. ubc.cafigshare.comresearchgate.netcam.ac.ukrsc.org A key example is the use of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole. acs.orgubc.cafigshare.comnih.govubc.ca This building block can be employed in reactions to elaborate more complex oxazole structures and has been successfully applied in the total synthesis of siphonazoles A and B. acs.orgubc.cafigshare.comnih.govacs.org Its utility lies in its ability to act as a carrier of a synthon, enabling the formation of critical carbon-carbon bonds required for the this compound skeleton. acs.org

Convergent and Fragment-Based Approaches to the this compound Skeleton

Convergent synthesis strategies, which involve the preparation of key fragments that are coupled in later stages, have been applied to the synthesis of this compound and related natural products. nih.govubc.caresearchgate.net This approach allows for the parallel synthesis of different parts of the molecule, potentially increasing efficiency. The synthesis of this compound has involved the assembly of oxazole units and their subsequent coupling to form the bis-oxazole core. nih.govmdpi.com Fragment-based strategies are exemplified by the use of oxazole conjunctive reagents, which represent pre-fabricated units incorporated into the growing molecular structure. ubc.ca

Integration of Flow Chemistry and Automated Synthesis Techniques

Advantages of Continuous Flow Processes in this compound Synthesis

Continuous flow chemistry, involving the processing of reactions in micro/milli reactors or tubular reactors, offers significant advantages over traditional batch chemistry for the synthesis of complex molecules like this compound. These advantages include enhanced efficiency, selectivity, safety, and scalability. Flow systems facilitate fast chemical reactions and precise microfluidic control, leading to superior reaction speed, product yield, and selectivity compared to batch processes.

Batch-Flow Hybrid Methodologies for O-Methyl this compound

An integrated approach combining traditional batch procedures with flow chemistry techniques has proven beneficial for the synthesis of O-Methyl this compound. This hybrid methodology leverages the strengths of both approaches to optimize specific steps in the synthetic route.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical control and regioselectivity is paramount in the synthesis of complex natural products like this compound, which often possess multiple chiral centers and reactive sites. The synthesis of the oxazole ring itself can involve strategies that influence regioselectivity.

One approach to constructing the oxazole ring involves the reaction of diazocarbonyl compounds with amides, a method developed as an alternative to cycloaddition strategies that sometimes yield unsatisfactory results. This method involves Rh carbene NH-insertion into the amide followed by cyclodehydration.

In the context of related azole synthesis, transition-metal catalyzed C-H functionalization strategies have been employed to control regioselectivity. For example, palladium-catalyzed dehydrogenative alkenylation has been applied to azole motifs, demonstrating a promising opportunity in natural product synthesis, including this compound. The regioselectivity of such reactions can be influenced by factors such as the catalyst and ligand choice.

Stereochemical control in the synthesis of fragments destined for coupling in this compound synthesis can be achieved through various methods, including catalytic asymmetric aldol (B89426) methodology and auxiliary-based asymmetric induction. Key fragment couplings in the synthesis of related complex molecules have utilized stereoselective reactions such as double stereodifferentiating aldol reactions and metalated oxazole alkylation.

Synthesis of Structurally Modified this compound Analogues for Research Probing

The synthesis of structurally modified this compound analogues is a vital aspect of research aimed at understanding the relationship between structure and biological activity. By systematically altering the this compound structure, researchers can probe the impact of different functional groups and structural motifs on its properties.

Analogues can be designed to explore variations in the oxazole subunits, the tether connecting them, or the attached side chains. Synthetic strategies for creating these analogues often build upon the methodologies developed for the total synthesis of this compound itself. This can involve modifying the starting materials used in key coupling reactions or incorporating different building blocks during the synthesis.

For instance, the synthesis of the dimethoxy analogue of this compound has been reported. The applicability of synthetic methods developed for natural products like this compound to analogue synthesis is a common practice in this field. While synthetic this compound has shown selective cytotoxicity against certain cancer cell lines, exploring analogues can lead to compounds with improved potency or selectivity.

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound | PubChem CID |

| This compound | 16127842 |

| O-Methyl this compound | Not readily available in search results, but related to this compound (CID 16127842) |

This compound is a structurally intriguing bis-oxazole natural product, first isolated from a marine microbe Herpetosiphon sp., and is one of the first naturally occurring substances identified with oxazole subunits linked by a two-carbon tether. Its unique architecture has made it a compelling target for synthetic chemists. The development of efficient and controlled synthetic routes is crucial for accessing this compound and its analogues for further research.

Advantages of Continuous Flow Processes in this compound Synthesis

Continuous flow chemistry, which involves processing chemical reactions in micro/milli reactors or tubular reactors, offers significant advantages over traditional batch chemistry for the synthesis of complex molecules like this compound. These advantages include higher efficiency, selectivity, safety, and scalability. Flow chemistry allows for fast chemical reactions and precise microfluidic control, offering superior reaction speed, product yield, and selectivity compared to batch processes.

Batch-Flow Hybrid Methodologies for O-Methyl this compound

An integrated approach combining traditional batch procedures with appropriate enabling techniques such as flow chemistry has proven beneficial for the synthesis of O-Methyl this compound. This hybrid methodology leverages the strengths of both approaches to optimize specific steps in the synthetic route.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical control and regioselectivity is paramount in the synthesis of complex natural products like this compound, which often possess multiple chiral centers and reactive sites. The synthesis of the oxazole ring itself can involve strategies that influence regioselectivity.

One well-known approach to 1,3-oxazoles from amides and diazo compounds involves Rh carbene NH-insertion into the amide followed by cyclodehydration. This method was developed as an alternative to the cycloaddition of nitriles, which sometimes gave unsatisfactory results.

In the context of related azole synthesis, transition-metal catalyzed C-H functionalization strategies have been employed to control regioselectivity. For example, Pd-catalyzed dehydrogenative alkenylation has been applied to azole motifs, achieving direct and efficient synthesis of natural products like this compound and Annuloline, showing a promising opportunity in natural product synthesis. The regioselectivity of alkenylation can be controlled by factors such as the catalyst and ligand choice.

Stereochemical control in the synthesis of fragments destined for coupling in this compound synthesis can be achieved through various methods, including catalytic asymmetric aldol methodology and auxiliary-based asymmetric induction. Key fragment couplings in the synthesis of related complex molecules have utilized stereoselective reactions such as double stereodifferentiating aldol reactions and metalated oxazole alkylation.

Synthesis of Structurally Modified this compound Analogues for Research Probing

The synthesis of structurally modified this compound analogues is a vital aspect of research aimed at understanding the relationship between structure and biological activity. By systematically altering the this compound structure, researchers can probe the impact of different functional groups and structural motifs on its properties.

Analogues can be designed to explore variations in the oxazole subunits, the tether connecting them, or the attached side chains. Synthetic strategies for creating these analogues often build upon the methodologies developed for the total synthesis of this compound itself. This can involve modifying the starting materials used in key coupling reactions or incorporating different building blocks during the synthesis. The applicability of synthetic methods developed for natural products like this compound to analogue synthesis is explored in research.

For instance, the dimethoxy analogue of this compound has been synthesized. Synthetic siphonazoles have shown appreciable and selective cytotoxicity against certain human cancer cell lines. Exploring analogues can lead to compounds with potentially improved potency or selectivity for specific biological targets.

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound | PubChem CID |

| This compound | 16127842 |

| O-Methyl this compound | Not specifically found in search results, but related to this compound (CID 16127842) |

This compound is a structurally intriguing bis-oxazole natural product, first isolated from a marine microbe Herpetosiphon sp., and is one of the first naturally occurring substances identified with oxazole subunits linked by a two-carbon tether. Its unique architecture has made it a compelling target for synthetic chemists. The development of efficient and controlled synthetic routes is crucial for accessing this compound and its analogues for further research.

Advantages of Continuous Flow Processes in this compound Synthesis

Continuous flow chemistry, which involves processing chemical reactions in micro/milli reactors or tubular reactors, offers significant advantages over traditional batch chemistry for the synthesis of complex molecules like this compound. These advantages include higher efficiency, selectivity, safety, and scalability. Flow chemistry allows for fast chemical reactions and precise microfluidic control, offering superior reaction speed, product yield, and selectivity compared to batch processes.

Batch-Flow Hybrid Methodologies for O-Methyl this compound

An integrated approach combining traditional batch procedures with appropriate enabling techniques such as flow chemistry has proven beneficial for the synthesis of O-Methyl this compound. This hybrid methodology leverages the strengths of both approaches to optimize specific steps in the synthetic route.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical control and regioselectivity is paramount in the synthesis of complex natural products like this compound, which often possess multiple chiral centers and reactive sites. The synthesis of the oxazole ring itself can involve strategies that influence regioselectivity.

One well-known approach to 1,3-oxazoles from amides and diazo compounds involves Rh carbene NH-insertion into the amide followed by cyclodehydration. This method was developed as an alternative to the cycloaddition of nitriles, which sometimes gave unsatisfactory results.

In the context of related azole synthesis, transition-metal catalyzed C-H functionalization strategies have been employed to control regioselectivity. For example, Pd-catalyzed dehydrogenative alkenylation has been applied to azole motifs, achieving direct and efficient synthesis of natural products like this compound and Annuloline, showing a promising opportunity in natural product synthesis. The regioselectivity of alkenylation can be controlled by factors such as the catalyst and ligand choice.

Stereochemical control in the synthesis of fragments destined for coupling in this compound synthesis can be achieved through various methods, including catalytic asymmetric aldol methodology and auxiliary-based asymmetric induction. Key fragment couplings in the synthesis of related complex molecules have utilized stereoselective reactions such as double stereodifferentiating aldol reactions and metalated oxazole alkylation.

Synthesis of Structurally Modified this compound Analogues for Research Probing

The synthesis of structurally modified this compound analogues is a vital aspect of research aimed at understanding the relationship between structure and biological activity. By systematically altering the this compound structure, researchers can probe the impact of different functional groups and structural motifs on its properties.

Analogues can be designed to explore variations in the oxazole subunits, the tether connecting them, or the attached side chains. Synthetic strategies for creating these analogues often build upon the methodologies developed for the total synthesis of this compound itself. This can involve modifying the starting materials used in key coupling reactions or incorporating different building blocks during the synthesis. The applicability of synthetic methods developed for natural products like this compound to analogue synthesis is explored in research.

For instance, the dimethoxy analogue of this compound has been synthesized. Synthetic siphonazoles have shown appreciable and selective cytotoxicity against certain human cancer cell lines. Exploring analogues can lead to compounds with potentially improved potency or selectivity for specific biological targets.

Sophisticated Structural Elucidation and Stereochemical Assignment of Siphonazole

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, including complex natural products like siphonazole. The application of multi-dimensional NMR experiments is crucial for assigning signals to specific nuclei and establishing connectivity within the molecule.

1D NMR (¹H and ¹³C NMR): Provides initial information on the types of protons and carbons present and their chemical environments. ¹H NMR reveals the number of distinct proton environments, their relative integrations, and coupling patterns that indicate adjacent protons. ¹³C NMR provides information on the carbon skeleton and the presence of different carbon types (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).

2D NMR Techniques: These experiments provide through-bond or through-space correlation information, essential for piecing together the molecular structure.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing direct or multi-step bonds between them. hyphadiscovery.com

Heteronuclear Single Quantum Correlation (HSQC): Correlates protons with the carbons to which they are directly attached. hyphadiscovery.com This helps in assigning proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. hyphadiscovery.com This is particularly valuable for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range coupling information that complements COSY and HSQC data.

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. hyphadiscovery.com NOESY data is vital for determining the relative stereochemistry and conformation of the molecule.

By analyzing the combined data from these NMR experiments, researchers can build a comprehensive picture of the carbon-carbon and carbon-heteroatom framework of this compound and deduce the arrangement of atoms and functional groups.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula and Connectivity

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular weight and elemental composition of this compound. msu.edu HRMS provides a highly precise mass-to-charge ratio (m/z) for the molecular ion, allowing for the calculation of the exact molecular formula. chemrxiv.org This information is fundamental to the structure elucidation process as it defines the total number of atoms of each element present in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural insights. By fragmenting the molecular ion and analyzing the masses of the resulting fragment ions, researchers can deduce information about the connectivity of different parts of the molecule. Characteristic fragmentation patterns can indicate the presence of specific substructures or the cleavage of particular bonds. nih.gov Comparing experimental fragmentation data with predicted fragmentation patterns or databases can aid in confirming proposed structural fragments. ethz.ch

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation by molecular vibrations. itwreagents.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in specific peaks in the IR spectrum. drawellanalytical.com Analysis of the IR spectrum can reveal the presence of key functionalities such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), C-H stretches, and characteristic vibrations associated with the oxazole (B20620) rings. itwreagents.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are functional groups or systems of conjugated double bonds that absorb light in the UV and visible regions of the electromagnetic spectrum. itwreagents.com this compound, with its bis-oxazole system, contains conjugated π systems that would be expected to exhibit characteristic UV absorption maxima. msu.edu UV-Vis data can provide information about the extent of conjugation within the molecule and can be used as a fingerprint for comparison with known compounds or synthetic samples. mrclab.com

Computational and Computer-Assisted Structure Elucidation (CASE) Approaches

Computational methods and Computer-Assisted Structure Elucidation (CASE) approaches play an increasingly important role in complex structure elucidation. cam.ac.uk These methods utilize algorithms and databases to process spectroscopic data (particularly NMR and MS) and generate possible candidate structures that are consistent with the experimental data. cam.ac.uk

Computational chemistry calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, coupling constants, vibrational frequencies, electronic transitions) for proposed structures. frontiersin.org Comparing these calculated parameters with experimental data can help validate or rule out candidate structures and refine structural assignments. CASE systems can integrate data from multiple spectroscopic techniques and use sophisticated algorithms to narrow down the possibilities and propose the most likely structure. cam.ac.uk These tools can significantly accelerate the structure elucidation process, especially for novel and complex molecules.

Comparative Analysis of Spectroscopic Data from Natural and Synthetic this compound

Comparing the spectroscopic data (NMR, MS, IR, UV-Vis) of naturally isolated this compound with that of a synthetically prepared sample is a crucial step in confirming the proposed structure. researchgate.net If the synthetic route is designed to produce a molecule with the proposed structure and relative stereochemistry, identical spectroscopic data between the natural and synthetic samples provides strong evidence for the correctness of the structural assignment. rsc.org Discrepancies in the spectra would indicate that either the proposed structure for the natural product is incorrect or the synthetic route did not yield the intended compound. This comparative analysis is particularly important for confirming the connectivity and relative stereochemistry established by other methods.

Advanced Techniques for Absolute Configuration Determination (e.g., Chiroptical Methods, X-ray Crystallography of Derivatives)

While spectroscopic methods like NMR and MS can establish the connectivity and often the relative stereochemistry, determining the absolute configuration (the 3D arrangement of atoms in space) requires additional techniques.

Chiroptical Methods: These methods rely on the interaction of chiral molecules with polarized light. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. spectroscopyasia.com The shape and sign of the resulting CD or VCD spectra are highly sensitive to the absolute configuration. frontiersin.org Comparing experimental CD or VCD spectra with computationally predicted spectra for different enantiomers can allow for the assignment of absolute configuration. frontiersin.org

X-ray Crystallography of Derivatives: If this compound or a suitable crystalline derivative can be obtained, single-crystal X-ray diffraction can be used to determine the absolute configuration directly. spectroscopyasia.com This technique requires growing high-quality single crystals and incorporating a heavy atom into the molecule or using anomalous dispersion techniques. The diffraction pattern obtained from the crystal allows for the determination of the precise 3D arrangement of atoms, including the absolute stereochemistry at chiral centers. spectroscopyasia.com While obtaining suitable crystals can be challenging, X-ray crystallography provides definitive proof of absolute configuration. rsc.org

These advanced techniques, often used in conjunction with computational methods, are essential for the complete stereochemical characterization of complex chiral molecules like this compound.

Molecular and Cellular Mechanisms of Siphonazole Activity in Research Models

Identification and Characterization of Molecular Targets (e.g., Enzyme Inhibition, Protein-Ligand Interactions)

While the specific molecular targets of siphonazole are not extensively detailed in the provided search results, studies on other oxazole-containing natural products offer potential avenues for investigation. For instance, largazole (B1674506), a depsipeptide containing a thiazole (B1198619) ring, has been shown to target histone deacetylases (HDACs), with its thiol group being essential for activity mdpi.com. Another class of aminothiazole inhibitors has been identified to target cyclin-dependent kinase 2 (CDK2), with X-ray crystallography providing insights into their binding modes acs.org. These examples suggest that this compound, with its oxazole (B20620) subunits, could exert its biological effects through enzyme inhibition or specific protein-ligand interactions, mechanisms common to other bioactive azole-containing compounds researchgate.netacs.org. The diverse biological activities of oxazole and thiazole rings often stem from their ability to bind non-covalently to various enzyme and receptor targets researchgate.net.

Investigation of this compound Interactions with Sub-cellular Components

Detailed information specifically on this compound's interactions with sub-cellular components is limited in the provided context. However, the general mechanisms of action for other azole-containing compounds can involve interactions with various cellular structures and molecules. For example, some azole alkaloids have mechanisms of action that include inducing cleavage of poly-ADP-ribose polymerase (PARP), activating caspases 3 and 9, modulating nuclear factor kappa B, causing DNA damage, and inducing cell cycle arrest kau.edu.sa. While these mechanisms are not directly attributed to this compound in the provided results, they illustrate the range of sub-cellular interactions that can be involved in the activity of this class of compounds.

Modulation of Cellular Pathways and Processes in In Vitro Systems

This compound has demonstrated cytotoxic effects against certain human cancer cell lines in vitro, including human breast carcinoma (HTB-129) and acute T-cell leukemia (TIB-152) kau.edu.sa. The modulation of cellular pathways and processes by this compound in these systems would likely underpin these observed cytotoxic effects. For other azole-containing compounds with anticancer potential, reported mechanisms include the induction of apoptosis and inhibition of cell growth kau.edu.sa. The specific pathways modulated by this compound leading to its antiplasmodial activity in research models are a key area of investigation eolss.netuni-hamburg.de.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are responsible for its biological activity and how modifications affect its potency and specificity. While specific detailed SAR studies for this compound were not extensively found, the importance of SAR in the study of other azole-containing compounds is highlighted. For instance, SAR studies on largazole analogues revealed the critical role of the alkene geometry in its antiproliferative effect mdpi.com. Similarly, SAR analysis of CDK2 inhibitors identified key structural features for potent activity acs.org. These examples underscore the value of SAR studies in elucidating the molecular basis of this compound's activity and guiding the design of analogues with potentially improved properties mdpi.com.

Mechanistic Insights into this compound's Antiplasmodial Activity in Research Models

This compound is recognized for its promising antiplasmodial activity uni-konstanz.de. Although the precise mechanistic details of its action against Plasmodium species are not fully elucidated in the provided search results, its classification as an antiplasmodial natural product isolated from Herpetosiphon species is noted nih.goveolss.net. Research in this area would focus on identifying the specific parasitic targets or pathways that are disrupted by this compound, leading to the inhibition of parasite growth or survival in research models.

Comparative Cellular Phenotype Analysis with this compound Analogues

Comparative cellular phenotype analysis with this compound analogues would involve testing the effects of structurally related compounds on cellular behavior and comparing these effects to those of this compound. This approach is valuable for SAR studies and for identifying key structural determinants of activity. While direct examples of such analysis for this compound analogues were not prominent in the search results, the synthesis of analogues is a common strategy in natural product research to explore the chemical space around a bioactive scaffold and to develop compounds with improved properties mdpi.commdpi.com. Studies on analogues of other compounds, such as largazole, have demonstrated how modifications can impact cellular effects like cell growth inhibition mdpi.com.

Siphonazole As a Chemical Probe in Chemical Biology Research

Design and Synthesis of Siphonazole-Based Chemical Probes for Biological Systems

The design of chemical probes based on a natural product like this compound involves modifying the parent structure to incorporate functional handles while retaining or modulating its biological activity and target engagement nih.govresearchgate.net. These handles can facilitate detection, immobilization, or further chemical reactions, enabling the study of the probe's interaction with biological targets. The synthesis of this compound itself is a complex process, involving the construction of its bis-oxazole core and the attachment of its side chains rsc.orgubc.ca. Synthetic strategies have been developed to access this compound and its derivatives, often employing techniques such as rhodium carbene chemistry for oxazole (B20620) ring formation rsc.org.

Designing this compound-based probes would require careful consideration of the molecule's structure-activity relationships to determine suitable sites for modification without abolishing desired interactions. Linker chemistry plays a crucial role in attaching functional groups, ensuring that the probe can effectively reach and bind its target within a biological system nih.gov. The synthesis of such probes would leverage established organic chemistry techniques, potentially adapting methods used for the total synthesis of this compound and related oxazole-containing compounds rsc.orgubc.cadurham.ac.uk.

Application in Target Identification and Validation Studies

A primary application of chemical probes is the identification of the molecular targets responsible for a compound's observed biological effect nih.govnih.govresearchgate.net. For a molecule like this compound, which has shown biological activity, including antiplasmodial and anticancer properties nih.govbeilstein-journals.orgmdpi.com, identifying its specific protein or pathway targets is crucial for understanding its mechanism of action.

This compound-based affinity probes could be designed by incorporating a tag (e.g., biotin) that allows for the isolation and enrichment of proteins that bind to the probe researchgate.netresearchgate.net. Following incubation of the probe with a biological sample (e.g., cell lysate or live cells), the probe-target complex can be captured, and the interacting proteins identified using mass spectrometry-based proteomics nih.govbioms.se. This approach, known as affinity-based protein profiling (ABPP), can reveal direct binding partners of the probe researchgate.net.

Validation of identified targets is a critical subsequent step nih.govresearchgate.net. This can involve orthogonal methods such as genetic knockdown or knockout of the putative target and observing whether this phenocopies or abrogates the biological effect of this compound mdpi.com. Cellular thermal shift assays (CETSA) are another method used to validate target engagement by assessing the thermal stability of a protein in the presence of a compound researchgate.net. Applying these techniques with this compound or its probes could help confirm the relevance of identified targets to its biological activities.

Utility in Elucidating Fundamental Cellular and Biochemical Pathways

Chemical probes serve as powerful tools to dissect and understand complex cellular and biochemical pathways researchgate.nettaylorandfrancis.com. By selectively interacting with specific proteins or enzymes within a pathway, a chemical probe can perturb the pathway's normal function, allowing researchers to observe the downstream consequences and map the pathway's components and interactions nih.gov.

If this compound or its derivatives are found to interact with specific enzymes or signaling proteins, this compound-based probes could be used to investigate the pathways in which these targets are involved. For instance, if a target is an enzyme in a metabolic pathway, a probe could help delineate the metabolic flow and identify pathway intermediates that accumulate or are depleted upon probe treatment nih.gov. Similarly, if the target is a component of a signaling cascade, probes could help map the phosphorylation events or protein-protein interactions that occur in response to probe binding. Studies involving the elucidation of metabolic pathways often utilize techniques like mass spectrometry to identify and quantify metabolites taylorandfrancis.comnih.gov.

While specific details on this compound's impact on particular pathways were not extensively found, its reported activities suggest potential interactions with pathways related to cell growth (anticancer activity) or parasite biology (antiplasmodial activity) nih.govbeilstein-journals.orgmdpi.com. This compound-based probes could be instrumental in uncovering the precise mechanisms within these pathways that are affected by the compound.

Development of Fluorescently Labeled this compound Derivatives for Imaging and Tracking

Fluorescently labeled chemical probes are invaluable for visualizing the localization of a compound within cells or tissues and tracking its movement and distribution over time chematech-mdt.commdpi.comnih.gov. The development of fluorescent this compound derivatives would enable real-time monitoring of its cellular uptake, subcellular localization, and interaction with its targets in living systems.

To create a fluorescent this compound probe, a fluorophore would be chemically conjugated to the this compound scaffold spirochrome.comthermofisher.com. The site of attachment for the fluorophore must be chosen carefully to avoid interfering with the probe's biological activity and target binding. Various fluorescent dyes are available with different spectral properties, allowing for multicolor imaging experiments chematech-mdt.comthermofisher.com.

Once synthesized, fluorescent this compound probes could be applied to cells or organisms, and their distribution visualized using fluorescence microscopy mdpi.comnih.gov. This could provide insights into how this compound enters cells, which organelles it localizes to, and whether it accumulates at the site of its putative target. Such imaging studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound at a cellular level.

Integration of this compound Probes in Functional Proteomics Approaches

Functional proteomics aims to study the activity and function of proteins on a large scale within a biological system nautilus.bio. Chemical probes, particularly activity-based probes (ABPs), are key tools in functional proteomics, allowing for the profiling of enzyme activities or the identification of ligand-protein interactions across the proteome researchgate.netnih.gov.

If this compound is found to target a specific class of enzymes, this compound-based ABPs could be designed to covalently modify the active site of these enzymes nih.gov. These probes typically contain a reactive group that interacts with a catalytic residue and a tag for enrichment and detection. By treating a proteome sample with such an ABP, the active enzymes within the targeted class are labeled, and their activity profile can be analyzed using mass spectrometry nih.govbioms.se.

Integrating this compound probes into functional proteomics workflows could provide a global view of the proteins or enzyme classes that are functionally engaged by the compound. This can help identify both on-target and potential off-target interactions, contributing to a more complete understanding of this compound's biological effects bioms.senih.gov. Techniques like quantitative proteomics can be used to compare protein profiles in the presence and absence of the probe or a competing ligand bioms.se.

Use in Perturbing and Dissecting Complex Biological Systems In Vitro and Ex Vivo

Chemical probes are widely used to perturb biological systems in controlled in vitro (e.g., cell culture) and ex vivo (e.g., tissue explants) settings to dissect complex biological processes mdpi.comnih.govnih.gov. This compound-based probes, with their potential to selectively interact with specific biological targets, could serve as valuable tools for such studies.

In in vitro experiments, this compound probes could be used to acutely inhibit or activate their targets in cell lines, allowing researchers to study the immediate cellular responses and downstream effects mdpi.com. This can help in understanding the role of the target protein in various cellular processes, such as cell proliferation, signaling, or metabolism.

Ex vivo models, such as organotypic slices or tissue biopsies, provide a more complex and physiologically relevant environment than simple cell culture nih.govnih.gov. Applying this compound probes to ex vivo systems could allow for the investigation of its effects in a more native tissue context, including interactions between different cell types and the influence of the extracellular matrix. This is particularly relevant for studying diseases or processes that involve complex tissue architecture and cellular interactions.

Computational and Theoretical Studies on Siphonazole

Molecular Modeling and Dynamics Simulations of Siphonazole and its Biomolecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools used to explore the time-dependent behavior of molecular systems, including the motion, folding, and conformational changes of molecules scifiniti.com. These simulations are crucial for understanding biomolecular interactions and dynamics over time scifiniti.com. In the context of this compound, molecular modeling and dynamics simulations can be applied to study its conformational flexibility and how it interacts with biological targets, such as proteins or membranes. MD simulations can provide a "single-interaction" perspective to biological phenomena like protein dynamics and ligand binding irbbarcelona.org. While the search results discuss the general application of MD simulations to biomolecular systems and ligand binding scifiniti.comirbbarcelona.orgnih.govembo.orgnih.gov, specific detailed studies focusing solely on this compound's interactions were not prominently found. However, the principles outlined in these general studies are directly applicable to investigating this compound's behavior in a biological environment. For instance, MD simulations can help in deciphering the functional mechanisms of biomolecules and the structural basis for interactions nih.gov. They can also be used to generate hypotheses that lead to new experimental work nih.gov.

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly density functional theory (DFT), are essential for investigating the electronic structure, conformation, and reactivity of molecules nrel.govaspbs.commdpi.com. These calculations can provide insights into properties such as optimized 3D geometries, energies, vibrational frequencies, and charge distributions nrel.gov. Understanding the electronic structure is crucial for predicting a molecule's behavior and its potential for chemical reactions nih.gov. Quantum chemical methods can also be used to explore conformational stability and the effect of functional group substitution on electronic properties rsc.org. While the search results highlight the importance and application of quantum chemical calculations in studying molecular properties and reactivity nrel.govaspbs.commdpi.comnih.govrsc.org, specific studies detailing quantum chemical calculations performed on this compound itself were not found. However, these methods can be applied to this compound to determine its most stable conformers, analyze the distribution of electron density, and predict potential reaction sites, contributing to a deeper understanding of its chemical nature.

In Silico Prediction and Analysis of Biosynthetic Intermediates and Enzyme Catalysis

Computational Analysis of Structure-Activity Relationships (SAR) and Ligand Binding

Computational analysis of Structure-Activity Relationships (SAR) is a fundamental aspect of medicinal chemistry and drug discovery, aiming to establish relationships between chemical structure and biological activity wm.eduresearchgate.netnih.govmdpi.com. These methods, including quantitative structure-activity relationship (QSAR) analysis, are used to predict the activity of molecules based on their physicochemical properties and structural characteristics researchgate.netnih.gov. Computational approaches are valuable tools to interpret and guide experiments in the drug design process researchgate.net. They can be used to analyze macromolecular target structures to identify key sites for ligand binding researchgate.net. While SAR analysis is a common practice in the study of bioactive compounds wm.eduresearchgate.netnih.govmdpi.com, specific computational SAR studies focused solely on this compound were not found in the search results. Given this compound's reported cytotoxicity mdpi.com, computational SAR analysis could be employed to identify the structural features responsible for its activity and to guide the design of analogs with potentially improved properties. Computational methods are also used to predict protein-ligand binding affinity, which is a major challenge in computer-aided drug discovery researchgate.net.

Chemoinformatics Approaches for this compound Derivative Design

Chemoinformatics plays a crucial role in modern drug discovery and design by integrating computational methods with chemical information frontiersin.orgnih.govresearchgate.net. Chemoinformatics approaches can be used for the design of new compounds, including the design of derivatives of natural products like this compound frontiersin.orgresearchgate.netnih.govsioc-journal.cn. These approaches often involve analyzing large datasets of chemical and biological information, using methods such as virtual screening, molecular docking, and machine learning to identify potential new drug candidates or to optimize existing ones frontiersin.orgnih.gov. While the search results highlight the broad applications of chemoinformatics in designing derivatives with desired properties frontiersin.orgresearchgate.netnih.govsioc-journal.cn, specific chemoinformatics studies focused on the design of this compound derivatives were not explicitly found. However, the principles and tools of chemoinformatics, such as analyzing structural databases, predicting properties, and designing targeted libraries, are directly applicable to exploring and designing novel compounds based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for Siphonazole

Discovery of Novel Siphonazole Congeners and Related Natural Products

The structural complexity and biological activity of this compound suggest that a rich diversity of related compounds likely awaits discovery in nature. Future research should focus on the systematic exploration of this compound-producing organisms and other, related species to identify novel congeners.

Table 1: Known this compound Variants and Related Bis-Oxazole Natural Products

| Compound Name | Producing Organism | Key Structural Features | Reported Biological Activity |

| This compound | Herpetosiphon sp. | Bis-oxazole core with a unique N-penta mdpi.comuniroma1.itdiene side chain | Antiplasmodial |

| O-methyl this compound | Herpetosiphon sp. | Methylated derivative of this compound | - |

This table is interactive. Click on the compound names for more detailed structural information (functionality not available in this document).

The discovery of new this compound analogs could provide valuable insights into structure-activity relationships, potentially leading to the identification of compounds with enhanced or novel therapeutic properties. Furthermore, the isolation of previously unknown oxazole-containing natural products from diverse biological sources will broaden our understanding of the chemical diversity generated by natural biosynthetic pathways.

Optimization and Biocatalytic Approaches for Biosynthesis and Synthesis

The total synthesis of this compound has been achieved, but these routes are often lengthy and complex. africanjournalofbiomedicalresearch.com Future efforts should be directed towards developing more efficient and scalable synthetic strategies. A deeper understanding of the biosynthetic pathway of this compound in Herpetosiphon species is crucial for these advancements. The biosynthetic gene cluster for this compound has been identified, revealing a pathway that involves polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The building blocks include an unusual starter unit derived from the shikimate pathway, polyketide units, and amino acids.

The elucidation of the enzymatic steps involved in the formation of the oxazole (B20620) rings and the unique N-penta mdpi.comuniroma1.itdiene side chain could pave the way for biocatalytic and chemoenzymatic approaches to this compound synthesis. These methods could offer milder reaction conditions, higher stereoselectivity, and the potential for generating novel analogs through the manipulation of biosynthetic genes or the use of engineered enzymes.

Elucidation of Undiscovered Molecular Targets and Cellular Networks

While this compound has been reported to exhibit antiplasmodial activity, its precise molecular targets and the cellular networks it perturbs remain largely unknown. Future research should employ a range of chemical biology and proteomic approaches to identify the specific proteins and pathways with which this compound interacts.

Techniques such as affinity chromatography with immobilized this compound, photo-affinity labeling, and thermal proteome profiling could be utilized to pull down and identify its binding partners in parasite and human cell lines. Understanding the mechanism of action at a molecular level is critical for its potential development as a therapeutic agent and for uncovering novel biological pathways that could be targeted in disease. Given the cytotoxic nature of many oxazole-containing natural products, investigating this compound's effects on key cellular processes such as DNA replication, protein synthesis, and cell division in various cancer cell lines could reveal new anti-cancer applications.

Exploration of this compound's Ecological Role and Microbiome Interactions

This compound is produced by bacteria of the genus Herpetosiphon, which are known for their gliding motility and predatory "wolf pack" behavior, preying on other microbes. nih.govnih.gov The ecological role of this compound in the natural environment of Herpetosiphon is an unexplored and intriguing area of research. It is plausible that this compound acts as a chemical weapon in microbial warfare, inhibiting the growth of competing bacteria or fungi, or playing a role in the predation of other microorganisms.

Future studies should investigate the effects of this compound on a range of ecologically relevant microbes to test this hypothesis. Furthermore, exploring the interactions between Herpetosiphon and other members of its native microbial community could reveal how this compound production is regulated and its impact on the structure and function of the microbiome. This research could also lead to the discovery of new synergistic or antagonistic interactions mediated by this unique natural product.

Development of Advanced Analytical and Methodological Tools for this compound Research

The structural complexity and low natural abundance of this compound and its potential congeners necessitate the development of more sensitive and sophisticated analytical techniques for their detection, isolation, and characterization. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying known and novel siphonazoles in complex biological extracts.

Further development of tandem MS (MS/MS) fragmentation libraries for bis-oxazole compounds would aid in their structural elucidation. Advanced nuclear magnetic resonance (NMR) techniques, including micro-cryoprobes, will be essential for determining the structure of minute quantities of new analogs. Additionally, the development of specific molecular probes or antibodies for this compound could enable its visualization and quantification within producing organisms and their environment, providing valuable insights into its localization and ecological function.

Potential for Scaffold Diversification and Library Synthesis for Basic Research

The unique bis-oxazole scaffold of this compound represents a promising starting point for the generation of diverse chemical libraries for biological screening. pitt.edu Scaffold diversification strategies, such as modifying the side chains, altering the substitution pattern on the oxazole rings, or replacing one of the oxazoles with another five-membered heterocycle, could lead to the creation of a wide array of novel compounds.

The development of efficient and modular synthetic routes will be key to enabling the rapid synthesis of such a library. These compounds could then be screened against a variety of biological targets, including those involved in infectious diseases, cancer, and inflammation. This approach not only has the potential to identify new lead compounds for drug discovery but also to generate valuable chemical probes for exploring fundamental biological processes. The creation and screening of a this compound-based chemical library would significantly expand the biological understanding of this unique natural product scaffold.

Q & A

Q. What are the known biosynthetic pathways of Siphonazole, and what experimental methods are used to elucidate them?

this compound, an unusual metabolite from Herpetosiphon sp., is hypothesized to originate from hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways . Methodologically, isotopic labeling (e.g., -acetate or -ammonium chloride) can trace precursor incorporation. Genome mining of Herpetosiphon strains for PKS/NRPS gene clusters, followed by heterologous expression in model organisms (e.g., E. coli or Streptomyces), is critical for pathway validation .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Structural characterization involves nuclear magnetic resonance (NMR) for stereochemical resolution, high-resolution mass spectrometry (HR-MS) for molecular formula determination, and X-ray crystallography for absolute configuration . For impurities or related compounds, reversed-phase HPLC with photodiode array detection (e.g., USP protocols for structurally similar imidazole derivatives) is recommended .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

Standard assays include:

- Antiproliferative activity : Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-negative/-positive bacteria and fungi .

- Mechanistic studies : Flow cytometry for apoptosis detection or fluorescence-based enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Strategies include:

- Comparative re-testing : Replicate studies under standardized conditions (e.g., identical cell lines/media) .

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Structural validation : Re-examine compound integrity via HPLC and NMR to rule out degradation .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

- Transcriptomics/proteomics : RNA-Seq or SILAC-based proteomics to identify differentially expressed targets .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with putative targets (e.g., tubulin or kinase enzymes) .

- In vivo models : Zebrafish (Danio rerio) for toxicity profiling or murine xenografts for antitumor efficacy .

Q. How can researchers address challenges in synthesizing this compound analogs with improved pharmacokinetic properties?

- SAR-guided synthesis : Modify the triazole or sulfonamide moieties to enhance solubility (e.g., PEGylation) or metabolic stability .

- ADME profiling : Use Caco-2 monolayers for permeability assays and cytochrome P450 inhibition screens .

- Formulation studies : Nanoencapsulation (liposomes/polymers) to improve bioavailability .

Methodological Frameworks

What criteria should guide the formulation of research questions on this compound?

Apply the FINER framework:

- Feasible : Ensure access to Herpetosiphon strains or synthetic intermediates.

- Novel : Focus on underexplored targets (e.g., biofilm inhibition).

- Ethical : Adhere to biosafety protocols for microbial work .

Q. How can researchers optimize literature reviews to contextualize this compound studies?

- Search strategy : Use Boolean operators (e.g.,

(this compound AND biosynthesis) NOT industrial) in PubMed/Web of Science . - Critical appraisal : Prioritize studies with rigorous analytical validation (e.g., NMR spectra in supplementary data) .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in this compound research?

- Sample documentation : Report strain IDs (e.g., Herpetosiphon sp. ATCC XXX), growth conditions, and compound isolation yields .

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .

- Data sharing : Deposit raw NMR/MS data in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.